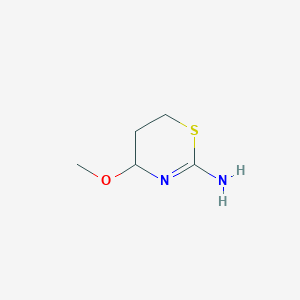

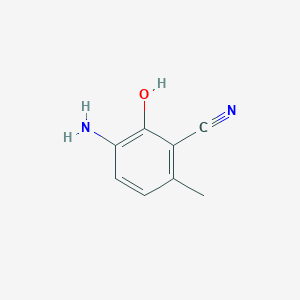

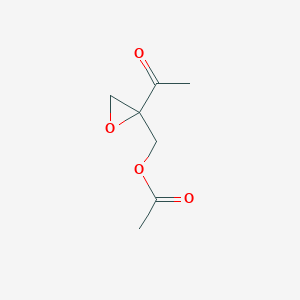

![molecular formula C10H19NO4 B065099 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid CAS No. 165607-76-1](/img/structure/B65099.png)

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid

Overview

Description

2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-PROPYL-N-BOC-GLYCINE, also known as 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid or 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid, is a compound that primarily targets the amino group in various compounds . The amino group is a key functionality present in several compounds, including natural products, amino acids, and peptides .

Mode of Action

The compound acts by protecting the amino group in organic synthesis . It employs the tert-butyloxycarbonyl (Boc) group, one of the classical masking functionalities, for the protection of amino groups . The Boc group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The compound is involved in the biochemical pathway of amino group protection and deprotection . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the N-Boc group can be achieved using various strategies, including the use of oxalyl chloride in methanol .

Pharmacokinetics

The pharmacokinetics of N-PROPYL-N-BOC-GLYCINE are largely dependent on the conditions under which the compound is used. The reactions for deprotection take place under room temperature conditions for 1–4 hours . The yields can be up to 90%, indicating a high efficiency .

Result of Action

The result of the action of N-PROPYL-N-BOC-GLYCINE is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This leads to the formation of deprotected compounds that can be further used in various chemical reactions .

Action Environment

The action of N-PROPYL-N-BOC-GLYCINE can be influenced by environmental factors. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . This strategy has advantages in greening, simplicity, and short reaction times .

Biochemical Analysis

Biochemical Properties

The 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The Boc group in the compound is an acid-labile protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Cellular Effects

It is known that the Boc group can be added to amines, which are fundamental components of cells and play crucial roles in cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAKVKATDZQYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478283 | |

| Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165607-76-1 | |

| Record name | 2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl](propyl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

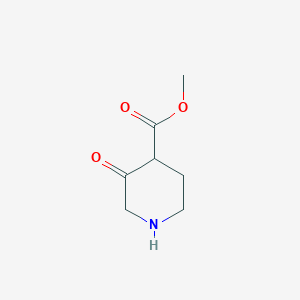

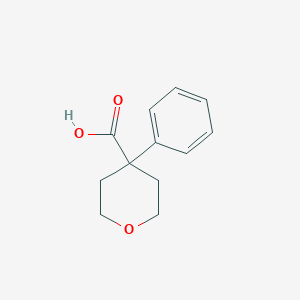

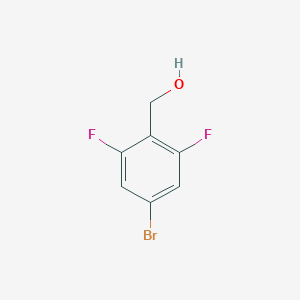

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)

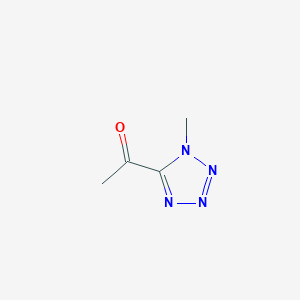

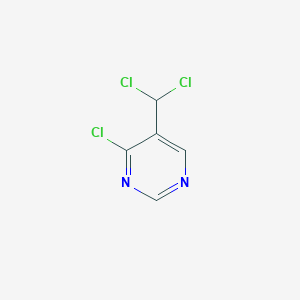

![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

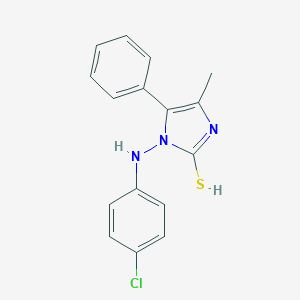

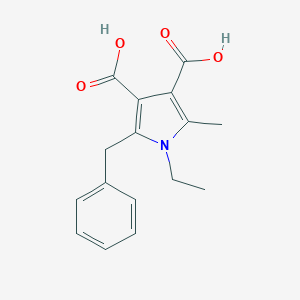

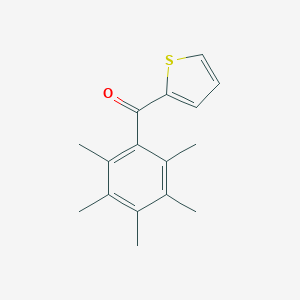

![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)